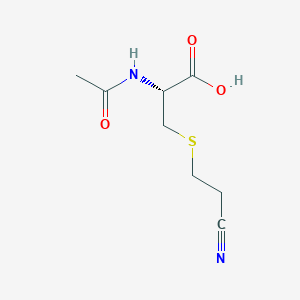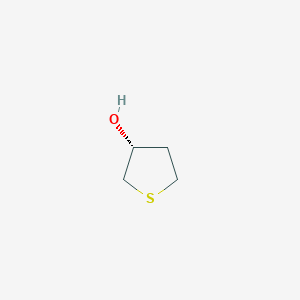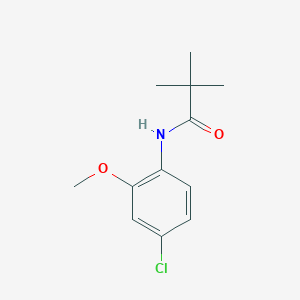
N-Acétyl-S-(2-cyanoéthyl)-L-cystéine
Vue d'ensemble
Description
N-Acetyl-S-(2-cyanoethyl)-cysteine is a N-acyl-L-amino acid.
Applications De Recherche Scientifique
Biomarqueur de l’exposition au tabac
N-Acétyl-S-(2-cyanoéthyl)-L-cystéine: sert de biomarqueur de l’exposition à la fumée de tabac, en particulier à l’acrylonitrile, un toxique présent dans la fumée de cigarette . Il est utilisé pour différencier les fumeurs de cigarette des non-fumeurs, y compris ceux qui utilisent des produits du tabac non combustibles . Ce composé est mesuré dans l’urine et fournit un moyen sensible d’évaluer l’exposition à des substances nocives présentes dans le tabac.
Surveillance environnementale
En sciences de l’environnement, This compound est utilisé pour surveiller les polluants environnementaux. Il est particulièrement pertinent dans les études évaluant l’impact des produits chimiques industriels qui sont omniprésents dans l’environnement et qui peuvent être trouvés dans la fumée de tabac, les émissions industrielles ou les gaz d’échappement .
Recherche clinique
En recherche clinique, ce composé est utilisé comme biomarqueur urinaire pour vérifier l’utilisation de produits du tabac, ce qui est essentiel dans les essais cliniques pour éviter une mauvaise classification du statut tabagique des sujets . Il contribue à garantir la précision des études portant sur les effets de la fumée et de la consommation de produits du tabac sur la santé.
Toxicologie
This compound: joue un rôle dans les études toxicologiques en aidant à comprendre les effets de l’exposition à l’acrylonitrile et aux composés apparentés. Il aide à évaluer les toxicités neurovestibulaires et autres risques potentiels pour la santé associés à ces produits chimiques .
Pharmacologie
En pharmacologie, le rôle du composé est encore en cours d’exploration. Cependant, sa capacité à servir de biomarqueur suggère des applications potentielles dans le développement et l’évaluation de la sécurité des médicaments, en particulier concernant les substances qui peuvent avoir des voies métaboliques ou des cibles similaires .
Applications industrielles
Sur le plan industriel, This compound est un marqueur de l’exposition professionnelle à l’acrylonitrile et au 1,3-butadiène, qui sont utilisés dans la fabrication de divers produits. La surveillance des niveaux de ce composé dans l’urine des travailleurs peut aider à évaluer la sécurité au travail et les niveaux d’exposition .
Mécanisme D'action
Target of Action
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (NACE) is a metabolite of acrylonitrile . The primary targets of NACE are the nervous and vestibular systems . It is involved in the modulation of glutathione (GSH) levels in various brain regions such as the striatum, hippocampus, and cerebral cortex .
Mode of Action
NACE interacts with its targets primarily through the modulation of GSH levels. GSH is a crucial antioxidant in the body that protects cells from damage by reactive oxygen species. NACE, being a metabolite of acrylonitrile, can significantly deplete GSH levels in various brain regions .
Biochemical Pathways
The major biochemical pathway involved in the action of NACE is the glutathione pathway. Acrylonitrile, the parent compound of NACE, is metabolized in the body via its conjugation with GSH, catalyzed by GSH S-alkenetransferases, to form NACE as a final product . This process leads to a significant reduction in GSH levels, affecting the antioxidant capacity of the cells.
Pharmacokinetics
The pharmacokinetics of NACE is closely related to its parent compound, acrylonitrile. The metabolism of acrylonitrile to NACE involves the conjugation with GSH, which is a major determinant of the bioavailability of NACE
Result of Action
The primary result of NACE action is the depletion of GSH levels in various brain regions, leading to potential neurotoxic effects . This can result in behavioral abnormalities and neurovestibular toxicities .
Action Environment
The action of NACE can be influenced by various environmental factors. For instance, exposure to acrylonitrile, the parent compound of NACE, can occur through the use of products such as synthetic fibers, resins, and rubber, or through tobacco smoke . These environmental exposures can influence the levels of NACE in the body and thus its action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
It is known to be a metabolite of acrylonitrile As such, it may interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
It is known that acrylonitrile, the parent compound, can cause neurotoxicity and other adverse health effects
Molecular Mechanism
As a metabolite of acrylonitrile, it may exert its effects through similar mechanisms, such as binding to biomolecules, inhibiting or activating enzymes, and altering gene expression
Metabolic Pathways
As a metabolite of acrylonitrile, it may be involved in similar metabolic pathways
Propriétés
IUPAC Name |
(2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKVYEUEJCNDHM-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70996027 | |
| Record name | S-(2-Cyanoethyl)-N-(1-hydroxyethylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70996027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74514-75-3 | |
| Record name | N-Acetyl-S-(2-cyanoethyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74514-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-S-(2-cyanoethyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074514753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Cyanoethyl)-N-(1-hydroxyethylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70996027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-S-(2-CYANOETHYL)-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q710T40465 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2CYEMA serves as a valuable biomarker of acrylonitrile exposure in humans. [, ] Acrylonitrile itself is considered a potential human carcinogen, making the understanding of its metabolism and the presence of its metabolites in the body crucial. []
A: 2CYEMA is formed through a two-step metabolic pathway. Initially, acrylonitrile undergoes direct conjugation with glutathione in the liver. This conjugate is further metabolized and eventually excreted in urine as N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA). []
A: Various analytical methods, including liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been successfully developed and validated for quantifying 2CYEMA in urine. [, , ] These methods offer high sensitivity and specificity for accurate measurement.
A: Studies have shown that while 2CYEMA is a reliable indicator of acrylonitrile exposure from sources like cigarette smoke [], its presence is less consistent after vaping or oral ingestion of cannabis. [] This suggests potential variations in acrylonitrile release and metabolism depending on the exposure source.
A: Yes, occupational exposure to acrylonitrile is a significant concern, particularly in industries involved in coke production. [] Workers in these settings have demonstrated significantly higher levels of urinary 2CYEMA compared to control groups.
A: Research indicates potential demographic disparities in 2CYEMA levels. For instance, adolescent females exhibited higher levels of 2-Aminothiazoline-4-carboxylic acid (ATCA), a metabolite related to acrylonitrile exposure, compared to males. [] These findings highlight the need to consider demographic factors in exposure assessments.
A: Yes, data from the National Health and Nutrition Examination Survey (NHANES) have been analyzed to characterize acrylonitrile exposure in the United States using urinary 2CYEMA levels. [] This approach provides valuable insights into population-level exposure and potential health risks.
A: Analyzing 2CYEMA in conjunction with other biomarkers, such as cotinine (a nicotine metabolite) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) (a tobacco-specific nitrosamine), allows for a comprehensive assessment of exposure to multiple harmful compounds from sources like tobacco smoke. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)








